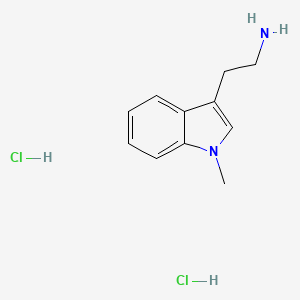
(4-Cyclopropylphenyl)methanamine hydrochloride
説明
“(4-Cyclopropylphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 118184-65-9 . It’s a solid substance at room temperature .
Physical And Chemical Properties Analysis
“(4-Cyclopropylphenyl)methanamine hydrochloride” is a solid substance at room temperature . It should be stored in a dark place, under an inert atmosphere .科学的研究の応用
Neurochemistry and Neurotoxicity Studies
Compounds related to amphetamines, like MDMA, have been studied for their neurochemical effects and neurotoxicity. Research into MDMA, a compound structurally related to amphetamines and hallucinogens, has provided insights into its acute and long-term effects on serotonin levels and neurotoxicity. Such studies are crucial for understanding the potential impact of similar compounds on the nervous system (McKenna & Peroutka, 1990).
Environmental and Toxicological Research
The study of environmental contaminants like 2,4-D herbicide highlights the importance of understanding the toxicity and mutagenicity of chemical compounds. This research is essential for assessing the environmental impact of chemical use and for developing strategies to mitigate adverse effects. The scientometric review of studies on 2,4-D toxicology and mutagenicity offers valuable insights into global research trends and gaps in this field (Zuanazzi et al., 2020).
Drug Metabolism and Pharmacokinetics
Understanding the metabolism of drugs is critical for drug development and safety assessment. The review of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes serves as a foundation for predicting drug-drug interactions and improving therapeutic outcomes. This research is fundamental for identifying how compounds are metabolized and how they interact with other drugs (Khojasteh et al., 2011).
Biotechnological Applications
The exploration of methanotrophs, bacteria capable of using methane as a carbon source, showcases the potential of biotechnological applications in using compounds for environmental and industrial processes. This research illustrates how understanding the metabolism and applications of certain bacteria can contribute to environmental sustainability and innovative technological solutions (Strong et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The associated precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用機序
Mode of Action
It’s worth noting that methenamine, a compound with a similar structure, is known to be hydrolyzed to formaldehyde in acidic urine . Formaldehyde has nonspecific bactericidal action .
Pharmacokinetics
Methenamine, a structurally similar compound, is known to be readily absorbed from the gastrointestinal tract, distributed with a volume of distribution of 06 L/kg, metabolized to formaldehyde and ammonia in the urine, and excreted in the urine (70% to 90% as unchanged drug) within 24 hours .
特性
IUPAC Name |
(4-cyclopropylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-7-8-1-3-9(4-2-8)10-5-6-10;/h1-4,10H,5-7,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKQDZQZXNXCRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclopropylphenyl)methanamine hydrochloride | |
CAS RN |
118184-65-9 | |
| Record name | Benzenemethanamine, 4-cyclopropyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118184-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-cyclopropylphenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-Biphenyl, 4-[2-(2,6-difluoro-4-pentylphenyl)ethynyl]-4'-propyl-](/img/structure/B3176785.png)












